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Compound of Interest

Compound Name: BAY-155

Cat. No.: B12363436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of BAY-
155, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia

(MLL) interaction. The data and methodologies presented are collated from publicly available

scientific literature to support further research and development efforts in the field of oncology,

particularly for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Core Findings
BAY-155 disrupts the critical protein-protein interaction between menin and MLL, a key driver in

certain types of leukemia. This inhibition leads to the downregulation of pro-leukemogenic

genes and the upregulation of differentiation markers, ultimately resulting in anti-proliferative

effects in susceptible cancer cell lines.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of BAY-155.

Table 1: Binding Affinity and Potency of BAY-155 against the Menin-MLL Interaction
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Parameter Value Assay Type Reference

IC50 8 nM

Time-Resolved

Fluorescence

Resonance Energy

Transfer (TR-FRET)

[1]

Kd 75 nM
Isothermal Titration

Calorimetry (ITC)
[1]

Table 2: In Vitro Cellular Activity of BAY-155 in Leukemia Cell Lines

Cell Line Efficacy Notes Reference

MOLM-13 (AML) IC50 < 5 µM MLL-rearranged [2]

MV-4-11 (AML) IC50 < 5 µM MLL-rearranged [3]

Large Panel (401 cell

lines)
Majority IC50 > 10 µM

Primarily solid tumor

cell lines
[2]

Signaling Pathway and Mechanism of Action
BAY-155 functions by directly interfering with the binding of the MLL protein to menin. In

leukemias with MLL rearrangements, the MLL fusion protein requires interaction with menin to

drive the expression of downstream target genes that are crucial for leukemogenesis, such as

MEIS1. By blocking this interaction, BAY-155 leads to a decrease in the expression of these

oncogenes and an increase in the expression of genes associated with myeloid differentiation,

such as CD11b and MNDA.
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BAY-155 Mechanism of Action

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for Menin-MLL Interaction
This assay quantifies the ability of BAY-155 to inhibit the binding of MLL to menin.

Materials:

Recombinant full-length, His-tagged menin

Synthetic biotinylated MLL1 peptide (amino acids 4-15)

Assay Buffer: 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT

TR-FRET Detection Reagents: anti-6XHis-Tb cryptate (donor) and Streptavidin XL-665

(acceptor)

Test Compound: BAY-155

384-well low-volume plates
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Procedure:

Prepare serial dilutions of BAY-155 in the assay buffer.

In a 384-well plate, add 2 nM of His-tagged menin.

Add the BAY-155 dilutions to the wells, with final concentrations ranging from 0.1 nM to 20

µM. Include a vehicle control (DMSO) for 0% inhibition and a control with assay buffer

instead of menin for 100% inhibition.

Add 50 nM of the biotinylated MLL1 peptide to all wells.

Add the TR-FRET detection reagents: 2 nM anti-6XHis-Tb cryptate and 50 nM Streptavidin

XL-665.

Incubate the plate at room temperature for 0.5 to 4 hours to allow for equilibration.

Measure the TR-FRET signal using a microplate reader with excitation at 337 nm and

emission readings at 622 nm (donor) and 665 nm (acceptor).

Calculate the acceptor/donor ratio and normalize the data between the 0% and 100%

inhibition controls.

Determine the IC50 value by fitting the normalized data to a four-parameter logistic equation.

[1]
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TR-FRET Assay Workflow
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Cell Viability Assay (Representative Protocol)
This protocol describes a general method for assessing the anti-proliferative effects of BAY-155
on leukemia cell lines such as MOLM-13 and MV-4-11.

Materials:

Leukemia cell lines (e.g., MOLM-13, MV-4-11)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

BAY-155 stock solution

96-well cell culture plates

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

Microplate reader

Procedure:

Culture leukemia cells to a sufficient density for the assay.

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 - 10,000 cells/well).

Prepare serial dilutions of BAY-155 in the complete culture medium.

Add the BAY-155 dilutions to the cells. Include a vehicle control (DMSO).

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2

incubator.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for colorimetric or luminescent signal

development.

Measure the absorbance or luminescence using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis (Representative Protocol)
This protocol outlines a general procedure to measure changes in the expression of target

genes like MEIS1, CD11b, and MNDA in response to BAY-155 treatment.

Materials:

Leukemia cell lines

BAY-155

RNA extraction kit

cDNA synthesis kit

qPCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)

SYBR Green or TaqMan qPCR master mix

Real-time PCR instrument

Procedure:

Treat leukemia cells with BAY-155 at various concentrations and for different durations.

Include a vehicle control.

Harvest the cells and extract total RNA using a commercial kit.

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

Synthesize cDNA from the total RNA using a reverse transcription kit.

Set up the qPCR reactions in a 96- or 384-well plate with the cDNA, primers, and qPCR

master mix.
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Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling

protocol.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to a housekeeping gene.[5][6]

Start

Treat Cells with BAY-155

Extract Total RNA

Synthesize cDNA

Set up qPCR Reaction:
- cDNA

- Primers
- Master Mix

Run Real-Time PCR

Analyze Data (ΔΔCt method)
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qRT-PCR Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12363436?utm_src=pdf-body-img
https://www.benchchem.com/product/b12363436?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7016952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7016952/
https://pubmed.ncbi.nlm.nih.gov/31947537/
https://pubmed.ncbi.nlm.nih.gov/31947537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278968/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Evaluation_of_Taltsv_on_Leukemia_Cell_Lines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036716/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2376-3_21
https://experiments.springernature.com/articles/10.1007/978-1-0716-2376-3_21
https://www.benchchem.com/product/b12363436#preliminary-in-vitro-studies-of-bay-155
https://www.benchchem.com/product/b12363436#preliminary-in-vitro-studies-of-bay-155
https://www.benchchem.com/product/b12363436#preliminary-in-vitro-studies-of-bay-155
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b12363436?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

